
Cilofungin
概要
説明
シロフィンは、抗真菌薬であるエキノカンジンファミリーの臨床的に初めて使用されたメンバーです。それはアスペルギルス属の菌類から派生しました。 シロフィンは、侵入する真菌の細胞壁合成を阻害することにより、(1→3)-β-D-グルカンの合成を阻害することで、その能力を妨げます .
準備方法
シロフィンは、エキノカンジンBの半合成アナログです。 調製には、アスペルギルス種の発酵によるエキノカンジンBの生成、続いて4-オクトキシ安息香酸側鎖を導入するための化学修飾が含まれます . 工業生産方法には、発酵、古典的な変異誘発、同位体標識、化学合成などがあります .
化学反応の分析
シロフィンは、次のようなさまざまな化学反応を受けます。
酸化: シロフィンは特定の条件下で酸化され、異なる酸化生成物の形成につながります。
還元: 還元反応は、シロフィンに存在する官能基を変更できます。
置換: 置換反応は、分子のさまざまな位置で発生し、異なる特性を持つ誘導体の形成につながります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応のための触媒があります。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
シロフィンは、次のようなさまざまな科学研究への応用があります。
化学: 環状ペプチドの合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 真菌細胞壁合成への影響とその抗真菌剤としての可能性について研究されています。
科学的研究の応用
Introduction to Cilofungin
This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.
Inhibition Studies
- In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
- Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .
Clinical Applications
Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.
Comparative Analysis with Other Echinocandins
Echinocandin | Mechanism | Clinical Use | Withdrawn Status |
---|---|---|---|
This compound | Inhibits (1,3)-beta-D-glucan synthase | None (development halted) | Yes |
Anidulafungin | Inhibits (1,3)-beta-D-glucan synthase | Candidemia, invasive candidiasis | No |
Caspofungin | Inhibits (1,3)-beta-D-glucan synthase | Aspergillosis, candidemia | No |
This table illustrates the position of this compound within the broader context of echinocandin drugs.
Case Study Insights
- In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
- Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
- Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .
作用機序
シロフィンは、真菌細胞壁の重要な構成要素である(1→3)-β-D-グルカンの合成を阻害することによりその効果を発揮します。この阻害は、真菌の浸透圧不安定性と細胞死につながります。 含まれる分子標的には、細胞壁合成に不可欠な酵素β-(1,3)-D-グルカンシンターゼがあります .
類似の化合物との比較
シロフィンは、カスホフィン、ミカフィン、アニデュラフィンなどの他のエキノカンジンと比較されます。これらの化合物は、類似の作用機序を共有していますが、化学構造と薬理学的特性が異なります。 シロフィンは、特定の側鎖修飾により、溶血活性を低下させながらも抗真菌特性を維持するという点でユニークです .
類似の化合物には以下が含まれます。
- カスホフィン
- ミカフィン
- アニデュラフィン
- アムホテリシンB
- ケトコナゾール
類似化合物との比較
Cilofungin is compared with other echinocandins such as caspofungin, micafungin, and anidulafungin. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacological properties. This compound is unique due to its specific side chain modifications, which reduce its haemolytic activity while retaining antifungal properties .
Similar compounds include:
- Caspofungin
- Micafungin
- Anidulafungin
- Amphotericin B
- Ketoconazole
These compounds are used in the treatment of fungal infections and have varying degrees of efficacy and toxicity .
特性
CAS番号 |
79404-91-4 |
---|---|
分子式 |
C49H71N7O17 |
分子量 |
1030.1 g/mol |
IUPAC名 |
N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 |
InChIキー |
ZKZKCEAHVFVZDJ-HFNPJXHZSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
異性体SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cilofungin L 646991 L-646,991 LY 121019 LY-121019 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cilofungin in fungal cells?
A1: this compound targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]
Q2: How does this compound inhibit (1,3)-β-D-glucan synthase?
A2: this compound acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]
Q3: What are the downstream effects of this compound's inhibition of (1,3)-β-D-glucan synthase?
A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: Due to the proprietary nature of this compound's development, the exact molecular formula and weight are not readily available in the provided research papers.
Q5: Is there spectroscopic data available for this compound?
A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized this compound's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying this compound.
Q6: What is the role of the lipophilic side chain in this compound's activity?
A7: The lipophilic side chain of this compound is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]
Q7: How does modifying the cyclic peptide core of this compound affect its activity?
A8: Research utilizing simplified this compound analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []
Q8: How is this compound administered, and what is its pharmacokinetic profile?
A9: this compound has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.
Q9: What is the relationship between this compound's pharmacokinetics and its in vivo antifungal activity?
A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of this compound and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []
Q10: Which Candida species are most susceptible to this compound in vitro?
A12: this compound exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]
Q11: What is this compound's in vitro activity against other Candida species and non-Candida fungi?
A13: this compound shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]
Q12: What about this compound's efficacy in other animal models of fungal infections?
A15: While this compound shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []
Q13: Are there known mechanisms of resistance to this compound?
A16: Research suggests that this compound resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a this compound-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass this compound's inhibitory effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。